Hydrogen-Bond Donor Count: Zero vs. Primary Amide Analogs—Impact on Membrane Permeability Prediction
The target compound possesses zero hydrogen-bond donors (HBD = 0) due to its fully substituted N,N-dimethyl tertiary amide. By contrast, the closest primary amide analog, 3-(4-methylphenyl)adamantane-1-carboxamide (CAS 61051-22-7), has HBD = 1, and the monomethyl analog (CAS 313500-66-2) also retains HBD = 1 . According to Lipinski's and Veber's rules, the presence of even one additional HBD can significantly reduce passive membrane permeability, a parameter routinely assessed in Caco-2 and PAMPA assays [1]. The zero-HBD profile of the target compound predicts superior intrinsic membrane permeability compared to its primary and secondary amide counterparts, making it a preferred candidate when blood-brain barrier penetration or high oral absorption is sought in a screening program.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (N,N-dimethyl tertiary amide; MW 297.44; PSA = 20 Ų) |
| Comparator Or Baseline | 3-(4-Methylphenyl)adamantane-1-carboxamide (CAS 61051-22-7): HBD = 1, MW = 269.4, PSA ≈ 43 Ų; N-Methyl-3-(4-methylphenyl)adamantane-1-carboxamide (CAS 313500-66-2): HBD = 1, MW = 283.4 |
| Quantified Difference | ΔHBD = −1 relative to primary and monomethyl amide analogs; PSA reduction of ~23 Ų (from ~43 Ų to 20 Ų) |
| Conditions | Predicted values from ACD/Labs Percepta PhysChem module (ChemSpider); structural comparison by molecular formula and SMILES |
Why This Matters
For screening cascade design, the absence of HBD alters the compound's permeability class and central nervous system multiparameter optimization (CNS MPO) score, directing its use toward CNS-penetrant or orally bioavailable lead series rather than peripherally restricted ones.
- [1] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 46(1–3), pp. 3–26. doi:10.1016/S0169-409X(00)00129-0. Veber, D.F. et al. (2002) 'Molecular properties that influence the oral bioavailability of drug candidates.' Journal of Medicinal Chemistry, 45(12), pp. 2615–2623. View Source
